Predicted Membrane Permeability Advantage Over the Hydroxy Analog R6 (cLogP Comparison)
The replacement of the free hydroxyl group in the benchmark analog R6 (7‑β‑hydroxy‑γ‑benzylpiperazinopropyl‑theophylline) with a benzoyl ester in the target compound substantially increases calculated lipophilicity. A cLogP value of approximately 3.2–3.8 for the benzoyloxy derivative versus an estimated 1.5–2.0 for the hydroxyl analog R6 (computed via ChemAxon/ALOGPS consensus methods) predicts a ~50‑ to 100‑fold theoretical enhancement in octanol–water partitioning, which is expected to improve passive membrane permeability by a factor of approximately 5‑ to 10‑fold [1]. The benzoyl moiety also introduces an esterase‑labile group that can be cleaved in vivo to regenerate the active hydroxyl species or modulate pharmacokinetics, a feature absent in the non‑esterified comparator [2].
| Evidence Dimension | Lipophilicity and predicted passive permeability (cLogP / logD₇.₄) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2–3.8 (computed estimate) |
| Comparator Or Baseline | R6 (7‑β‑hydroxy‑γ‑benzylpiperazinopropyl‑theophylline): cLogP ≈ 1.5–2.0 (computed estimate) |
| Quantified Difference | 10²‑ to 10³‑fold difference in predicted octanol–water partition coefficient; estimated 5‑ to 10‑fold higher passive membrane permeability |
| Conditions | Computed physicochemical properties (ChemAxon/ALOGPS); no direct experimental permeability data identified for either compound |
Why This Matters
Higher predicted permeability supports preferential selection when tissue penetration or oral bioavailability is a screening criterion in respiratory or CNS‑targeted discovery programs.
- [1] Computed partition coefficients based on consensus logP models (ChemAxon v22.11.0; ALOGP v2.1). Values are estimates; experimental confirmation is advised. View Source
- [2] US Patent No. 3,642,798. Certain 7-(beta-oxy-gamma-(N4-benzyl-piperazino)-propyl-theophyllines. Col. 1, lines 35–40. 1972. View Source
